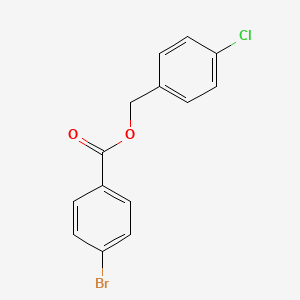

4-chlorobenzyl 4-bromobenzoate

Description

4-chlorobenzyl 4-bromobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a 4-chlorobenzyl group and a 4-bromobenzoate group

Propriétés

IUPAC Name |

(4-chlorophenyl)methyl 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO2/c15-12-5-3-11(4-6-12)14(17)18-9-10-1-7-13(16)8-2-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBPRUVGSGWEJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobenzyl 4-bromobenzoate can be achieved through esterification reactions. One common method involves the reaction of 4-chlorobenzyl alcohol with 4-bromobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of 4-chlorobenzyl 4-bromobenzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-chlorobenzyl 4-bromobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: 4-chlorobenzoic acid and 4-bromobenzoic acid.

Reduction: 4-chlorobenzyl alcohol and 4-bromobenzyl alcohol.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Applications De Recherche Scientifique

4-chlorobenzyl 4-bromobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 4-chlorobenzyl 4-bromobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The aromatic rings and ester linkage play a crucial role in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-chlorobenzyl bromide

- 4-bromobenzoic acid

- 4-chlorobenzoic acid

- 4-bromobenzyl alcohol

Uniqueness

4-chlorobenzyl 4-bromobenzoate is unique due to the presence of both 4-chlorobenzyl and 4-bromobenzoate groups, which confer distinct chemical and physical properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Q & A

Basic Research Questions

Q. How can synthesis of 4-chlorobenzyl 4-bromobenzoate be optimized under reflux conditions?

- Methodology : Use a two-step esterification protocol. First, activate 4-bromobenzoic acid via acid chloride formation using thionyl chloride (SOCl₂). Second, react the acid chloride with 4-chlorobenzyl alcohol in anhydrous ethanol under reflux (6–8 hours) with catalytic potassium carbonate (K₂CO₃) to neutralize HCl byproducts. Monitor reaction progression via TLC (silica gel, hexane/ethyl acetate 7:3) .

- Critical Parameters : Ensure moisture-free conditions to prevent hydrolysis of intermediates. Use inert gas (N₂/Ar) purging to enhance yield.

Q. What purification techniques are recommended for isolating 4-chlorobenzyl 4-bromobenzoate from reaction mixtures?

- Methodology : After quenching the reaction with cold water, extract the product using dichloromethane (DCM). Perform column chromatography on silica gel with a gradient eluent (hexane to hexane/ethyl acetate 4:1). Confirm purity via HPLC-UV (C18 column, acetonitrile/water 70:30, λ = 254 nm) .

- Troubleshooting : If impurities persist, recrystallize from ethanol/water (9:1) at low temperatures (0–4°C).

Q. How can initial structural characterization be performed for this compound?

- Techniques :

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and aryl halide vibrations (C-Br: ~550 cm⁻¹; C-Cl: ~750 cm⁻¹).

- ¹H/¹³C NMR : Assign peaks using CDCl₃. Key signals include benzyl CH₂ (δ ~5.3 ppm) and aromatic protons (δ ~7.2–8.1 ppm) .

Advanced Research Questions

Q. How do polymorphic forms of 4-chlorobenzyl 4-bromobenzoate influence mechanical properties?

- Methodology :

Crystallization : Grow single crystals via slow evaporation in mixed solvents (e.g., DCM/hexane).

X-ray Diffraction (XRD) : Use SHELXTL or OLEX2 for structure solution and refinement. Analyze packing motifs (e.g., π-π stacking, halogen bonds) .

Mechanical Testing : Perform nanoindentation or AFM to quantify elasticity/brittleness. Correlate slip-plane density (from Hirshfeld surface analysis) with plasticity .

- Data Interpretation : Polymorphs with layered packing exhibit reversible bending, while dense 3D networks show brittleness .

Q. What strategies resolve structural disorder in X-ray crystallographic analysis of this compound?

- Approach :

- Refinement : Use SHELXL for disorder modeling. Split occupancies for overlapping atoms (e.g., bromine/chlorine sites) and apply restraints (DFIX, SIMU) .

- Validation : Check R-factor convergence (<5%) and ADDSYM alerts in PLATON to avoid over-interpretation .

Q. How do solvation effects modulate the reactivity of 4-chlorobenzyl 4-bromobenzoate in cross-coupling reactions?

- Experimental Design :

Solvent Screening : Test polar (DMF, DMSO) vs. nonpolar (toluene) solvents in Suzuki-Miyaura coupling (e.g., with phenylboronic acid).

Kinetic Analysis : Monitor reaction rates via in-situ ¹⁹F NMR (if fluorinated analogs are used).

DFT Calculations : Compute solvation-free energies (e.g., SMD model) to explain solvent-dependent activation barriers .

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in crystal structures?

- Workflow :

Generate Surfaces : Use CrystalExplorer with electron density derived from XRD data.

Interaction Quantification : Map dₑ (distance to nearest exterior atom) vs. dᵢ (interior). Halogen bonds (C–Br⋯O) appear as sharp spikes in 2D fingerprint plots .

- Application : Identify dominant interactions (e.g., C–H⋯O vs. Br⋯Br) driving crystal packing.

Methodological Considerations

Q. What precautions are critical when handling moisture-sensitive intermediates during synthesis?

- Best Practices :

- Use Schlenk lines or gloveboxes for acid chloride formation.

- Store 4-chlorobenzyl alcohol over molecular sieves (3Å) .

Q. How can computational methods predict biological activity of derivatives?

- Protocol :

Docking Studies : Use AutoDock Vina to model binding to cyclooxygenase (COX-2) or kinase targets.

QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.